![molecular formula C15H15NO3 B1454131 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 1187163-23-0](/img/structure/B1454131.png)
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine
Overview
Description
The compound “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a benzoyl group (a benzene ring attached to a carbonyl group) and two methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent parts: the pyridine ring, the benzoyl group, and the methoxy groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions that “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” might undergo would depend on its exact structure and the conditions under which it is stored or used. Pyridine derivatives can participate in a variety of chemical reactions, including substitution reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dimethoxybenzoyl)-6-methylpyridine” would depend on its exact molecular structure. For example, similar compounds like 2,4-Dimethoxybenzoyl chloride have a density of 1.2±0.1 g/cm3, a boiling point of 306.7±22.0 °C at 760 mmHg, and a flash point of 134.1±21.3 °C .Scientific Research Applications
Chromatography and Mass Spectrometry
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine: is utilized in chromatography and mass spectrometry as a chemical standard or reference compound . It aids in the identification and quantification of unknown compounds within a sample by providing a comparison benchmark .
Synthesis of Dithiolopyrrolone Derivatives
This compound serves as a precursor in the synthesis of dithiolopyrrolone derivatives . These derivatives have shown potential in inhibiting bacterial RNA polymerase, which is crucial for the development of new antibacterial agents .
Biological Activity Studies
The compound is used in the study of various biological activities . For instance, it can be part of the synthesis of indole derivatives, which possess a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties .
Pharmaceutical Research
In pharmaceutical research, (2,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone is used to develop new drug candidates. Its structure can be modified to enhance binding affinity to specific receptors, thereby increasing the efficacy of potential medications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2,4-dimethoxybenzyl alcohol, a related compound, is utilized as a substrate by glucose-methanol-choline (gmc) oxidoreductase . This enzyme exhibits aryl-alcohol oxidase properties , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might interact with similar enzymes or pathways.
Mode of Action
It’s worth noting that related compounds like 2,4-dimethoxybenzyl alcohol react with trifluoroacetic acid to yield certain derivatives . This suggests that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also undergo similar reactions, potentially interacting with its targets in a similar manner.
Biochemical Pathways
It is known that 2,4-dimethoxybenzyl, a related compound, is used for the reversible backbone modification of peptides . This suggests that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also interact with peptide-based biochemical pathways.
Pharmacokinetics
The related compound 2,4-dimethoxybenzylamine has a boiling point of 140 °c/1 mmhg , which might give some indication of its volatility and potential bioavailability.
Result of Action
The related compound 2,4-dimethoxybenzyl is known to facilitate the elongation of peptides , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might have similar effects on peptide structures.
Action Environment
The related compound 2,4-dimethoxybenzylamine is known to be sensitive to moisture , suggesting that the stability and efficacy of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might also be influenced by environmental conditions such as humidity.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNMHDPJXZSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217293 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine | |
CAS RN |
1187163-23-0 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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